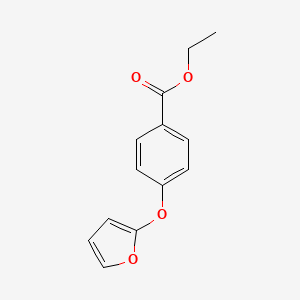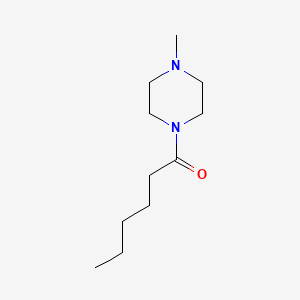
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,6-dihydroxynaphthalene using a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with various receptors and enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Similar in structure but with additional methyl and isopropyl groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: Another naphthalene derivative with different substituents.
Uniqueness
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
100052-83-3 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalene-1,6-diol |
InChI |
InChI=1S/C11H18O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7,9-10,12-13H,2-6H2,1H3 |
InChI-Schlüssel |
GEMVWTFQNXYPRO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C=C1CCCC2O)O |
Kanonische SMILES |
CC12CCC(C=C1CCCC2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(chloromethyl)-3-(4-chlorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3044340.png)



![Silane, [bromo[[(trimethylsilyl)methyl]thio]methyl]trimethyl-](/img/structure/B3044345.png)



![1(3H)-Isobenzofuranone, 3-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B3044355.png)



